![molecular formula C29H32N4O3S3 B2419823 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-42-0](/img/structure/B2419823.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H32N4O3S3 and its molecular weight is 580.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
- Compounds with a structural similarity to the specified chemical, specifically those containing benzo[d]thiazol-2-yl moieties, have been investigated for their antimalarial properties. These compounds demonstrated significant in vitro antimalarial activity, characterized by low IC50 values, indicating their potential as effective antimalarial agents. Additionally, molecular docking studies revealed that these compounds could bind effectively to key proteins associated with the malaria parasite, suggesting a mechanism for their antimalarial action. Moreover, these compounds were also explored for potential activity against SARS-CoV-2, the virus responsible for COVID-19, indicating their broader antiviral applications (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
- A study focusing on N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to the queried compound, revealed that these compounds exhibited significant cardiac electrophysiological activity. This activity was comparable to that of known class III agents, indicating their potential use in cardiac arrhythmia treatment. These findings suggest that the 1H-imidazol-1-yl moiety, similar to the one present in the specified compound, is effective in inducing class III electrophysiological activity (Morgan et al., 1990).
Anticancer Potential
- Compounds structurally related to the queried chemical, particularly those incorporating the thiazol-2-yl moiety, have been synthesized and evaluated for their anticancer activity. These studies have shown that such compounds possess potential anticancer properties, as demonstrated by their ability to inhibit key cancer-related pathways and show efficacy in various cancer cell lines. The studies indicate that modifications to the thiazol-2-yl and related moieties can significantly influence the anticancer activity of these compounds (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Antifungal Activities
- Research into compounds with structural similarities to the specified chemical, especially those containing the thiazol-2-yl group, has demonstrated effective antimicrobial and antifungal properties. These properties highlight the potential use of such compounds in treating various bacterial and fungal infections, providing a basis for the development of new antimicrobial agents (Patel & Patel, 2015).
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S3/c1-3-32-17-15-22-25(18-32)38-29(26(22)28-30-23-9-4-5-10-24(23)37-28)31-27(34)20-11-13-21(14-12-20)39(35,36)33-16-7-6-8-19(33)2/h4-5,9-14,19H,3,6-8,15-18H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZXQQGEHUVDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)
![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)
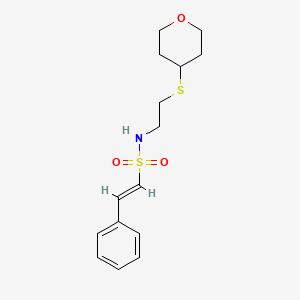
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2419747.png)
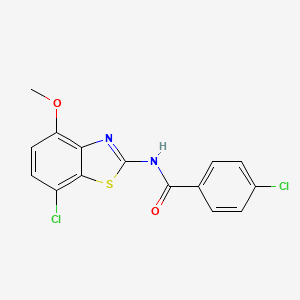
![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)
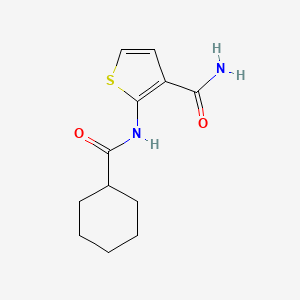
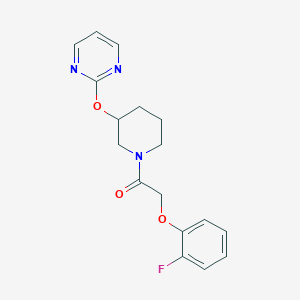
![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)
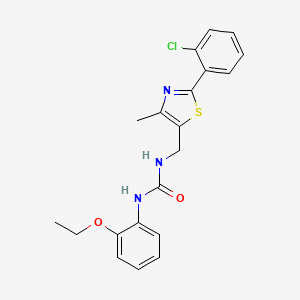
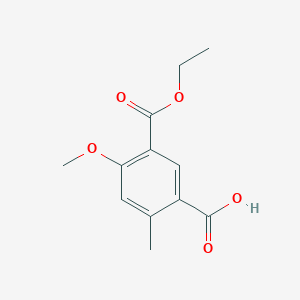
![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)
